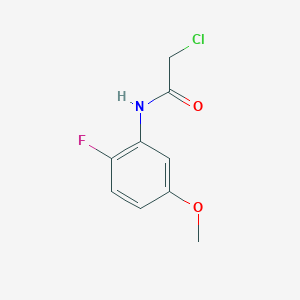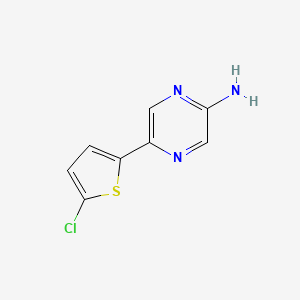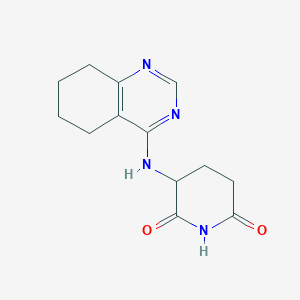![molecular formula C19H22ClN3OS B7601636 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B7601636.png)
4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide: . This compound features a benzamide core with a chlorophenyl sulfanylmethyl group and a 4-methylpiperazin-1-yl moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common synthetic route includes the following steps:
Benzamide Formation: : The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydration conditions.
Chlorophenyl Sulfanylmethyl Group Introduction: : The chlorophenyl sulfanylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl sulfanyl compound reacts with a benzamide derivative.
Piperazine Derivative Addition: : The 4-methylpiperazin-1-yl group is typically added through a coupling reaction, where the piperazine derivative reacts with the benzamide intermediate under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove the sulfanyl group, resulting in a chlorophenylmethyl derivative.
Substitution: : The piperazine ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Chlorophenylmethyl derivatives.
Substitution Products: : Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Medicine: : It has potential therapeutic applications, including the treatment of certain diseases or conditions.
Industry: : It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
This compound can be compared to other similar compounds, such as:
4-[(4-chlorophenyl)ethylamino]-N-(4-methylpiperazin-1-yl)benzamide
4-[(4-chlorophenyl)methylamino]-N-(4-methylpiperazin-1-yl)benzamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-22-10-12-23(13-11-22)21-19(24)16-4-2-15(3-5-16)14-25-18-8-6-17(20)7-9-18/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAQHDWYJYVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B7601563.png)
![[2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601578.png)
![3-[(4-chlorophenyl)sulfanylmethyl]-N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B7601587.png)
![[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601590.png)

![[2-(2-chloro-4,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601617.png)

![4,4,4-Trifluoro-3-[methyl-[(6-methylpyridin-2-yl)methyl]amino]butanoic acid](/img/structure/B7601628.png)
![2-[2-(4-fluoro-2-methylphenyl)ethylamino]-N-methylpropanamide](/img/structure/B7601639.png)
![6-[[(3-Methylthiophen-2-yl)methylamino]methyl]pyridine-3-carboxylic acid](/img/structure/B7601653.png)
![2-chloro-N-[(3-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B7601657.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide](/img/structure/B7601672.png)
![N-[(3-ethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7601679.png)
